molecular formula C18H18N2O7S B1586278 8-Quinolinol hemisulfate CAS No. 207386-91-2

8-Quinolinol hemisulfate

Cat. No. B1586278
M. Wt: 406.4 g/mol
InChI Key: BNCXJZDIJIVJJO-UHFFFAOYSA-N
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Description

8-Quinolinol hemisulfate, also known as 8-Hydroxyquinoline hemisulfate, is a monoprotic bidentate chelating agent . It exhibits antiseptic, disinfectant, and pesticide properties, functioning as a transcription inhibitor .


Synthesis Analysis

8-Quinolinol hemisulfate salt (8-OHQ) may be used in the preparation of Cu [8-OHQ] 2, which shows proteasome-inhibitory activity . It dissolves in water at a concentration of 100 mg/ml to form a clear to slightly hazy, yellow to yellow-orange colored solution .


Molecular Structure Analysis

The empirical formula of 8-Quinolinol hemisulfate is C18H14N2O2 · H2SO4 . Its molecular weight is 388.39 . The SMILES string representation is OS(O)(=O)=O.Oc1cccc2cccnc12.Oc3cccc4cccnc34 .


Chemical Reactions Analysis

8-Quinolinol hemisulfate salt (8-OHQ) may be used in the preparation of Cu [8-OHQ] 2, which shows proteasome-inhibitory activity . A solid-state reaction between zinc hydroxide and 8-quinolinol [8-HQ] has been studied .


Physical And Chemical Properties Analysis

8-Quinolinol hemisulfate is a crystalline substance with a light yellow color . Its empirical formula is C9H7NO · ½H2SO4 and it has a molecular weight of 388.39 .

Scientific Research Applications

Phytokinin-like Activity

8-Quinolinol hemisulfate exhibits phytokinin-like activity, impacting plant senescence. Chua (1970) found that its addition to incubation media used in oat leaf senescence tests caused retardation of senescence, particularly at certain pH levels and concentrations (Chua, 1970).

Redox Properties

This compound has significant redox properties, contributing to its antibacterial and antifungal activities. Chobot, Drage, & Hadacek (2011) explored its anti- or pro-oxidant effects, revealing strong antioxidant activity, which may not solely depend on iron chelation but also on its reducing properties (Chobot, Drage, & Hadacek, 2011).

Trace Heavy Metals Concentration

Matsumiya, Kageyama, & Hiraide (2004) utilized 8-quinolinol hemisulfate in a water-in-oil type emulsion for concentrating traces of heavy metals from seawater, improving the accuracy and precision of their determination (Matsumiya, Kageyama, & Hiraide, 2004).

Catalytic Reactions and Polymer Synthesis

8-Quinolinol hemisulfate is used in catalytic reactions and polymer synthesis. Kakiuchi, Takano, & Kochi (2018) discussed its use in catalytic activities involving rhodium(I) complexes, influencing various reactions of terminal alkynes (Kakiuchi, Takano, & Kochi, 2018).

Sensing Platform for Amino Acids

The compound's chelation properties make it a useful element in sensing platforms. He, Yan, Cui, Liu, Ding, & Fang (2011) described its use in a conjugated polymer-based sensing platform for amino acids (He, Yan, Cui, Liu, Ding, & Fang, 2011).

Antifungal Activity

Its antifungal properties are noteworthy. Gershon, Gershon, & Clarke (2004) suggested a nonchelating mechanism contributing to its fungicidal activity, highlighting the compound's broad spectrum of antimicrobial properties (Gershon, Gershon, & Clarke, 2004).

Pharmaceutical Applications

Despite the exclusion of direct drug use information, it's notable that 8-Quinolinol hemisulfate is explored in pharmaceutical contexts. Lu et al. (2006) discovered its role as an inhibitor in the interaction between murine double minute 2 (MDM2) and p53, a critical pathway in cancer therapy (Lu et al., 2006).

Safety And Hazards

8-Quinolinol hemisulfate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed and may cause an allergic skin reaction. It causes serious eye damage and may damage fertility or the unborn child .

Future Directions

8-Quinolinol hemisulfate has potential applications in the field of anticancer drug development. For instance, tris (8-quinolinolato)gallium (iii) (KP46), a gallium-based anticancer chemotherapeutic, has shown promising tolerability and evidence of clinical activity in renal cell carcinoma .

properties

IUPAC Name

quinolin-8-ol;sulfuric acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C9H7NO.H2O4S.H2O/c2*11-8-5-1-3-7-4-2-6-10-9(7)8;1-5(2,3)4;/h2*1-6,11H;(H2,1,2,3,4);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNCXJZDIJIVJJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)O)N=CC=C2.C1=CC2=C(C(=C1)O)N=CC=C2.O.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60369105
Record name 8-Quinolinol hemisulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60369105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Quinolinol hemisulfate

CAS RN

207386-91-2
Record name 8-Quinolinol hemisulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60369105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-Hydroxyquinoline sulfate monohydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
H Gershon, MW Mcneil - Journal of Heterocyclic Chemistry, 1971 - academia.edu
Halogeno-8-quinolinols have been of interest as metal ion precipitants, since the reports of Hahn (2) and Berg (3). This class of compounds has also played an important role in our …
Number of citations: 21 www.academia.edu
H Gershon, MW Mcneil - J. Heterocyclic Chem, 1971 - academia.edu
… The title compound was obtained from 7-amino-8-quinolinol hemisulfate (4) in 1% yield by the method previously described (3). An analytical sample was prepared by crystallization …
Number of citations: 28 www.academia.edu
T Li, B Yu, Z Liu, J Li, M Ma, Y Wang, M Zhu… - Nature …, 2018 - nature.com
… For plasma detection, dimercaprol (1.6 mM) and 8-quinolinol hemisulfate salt (3.4 mM) were added to the plasma immediately after blood withdrawal to avoid Ang I–Ang II transition. …
Number of citations: 116 www.nature.com
L Waeckel, F Bertin, N Clavreul, T Damery… - … -European Journal of …, 2015 - Springer
… samples after acidification with maleic acid and incubation at 37 C either at time 0 or after 1 h in the presence of EDTA, phenylmethylsulfonyl fluoride and 8-quinolinol hemisulfate, as …
Number of citations: 14 link.springer.com
U Albrecht, KD Bowman - HortScience, 2009 - journals.ashs.org
… Seeds were then rinsed with water, incubated in 1% (w/v) 8-quinolinol hemisulfate salt (Sigma-Aldrich) for 30 min, dried, weighed, and stored at 4 C. …
Number of citations: 53 journals.ashs.org
T Aznar Fernández - 2018 - helvia.uco.es
… To soften the seeds, facilitate cutting and prevent the appearance of fungi, a solution of 0,1% NaClO and 1% 8-quinolinol hemisulfate salt (Sigma Aldrich) was applied to the seeds by …
Number of citations: 0 helvia.uco.es

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